4-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide
Description
This compound belongs to the thiazolidinone class, characterized by a five-membered 1,3-thiazolidin-4-one core with a 2-sulfanylidene group and a (5Z)-configured thiophen-2-ylmethylene substituent. The structure is further modified by a butanamide chain linked to a 2-phenylethyl group. Thiazolidinones are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties . The Z-configuration at the 5-position is critical for bioactivity, as geometric isomerism influences molecular interactions with biological targets .
Properties
IUPAC Name |
4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S3/c23-18(21-11-10-15-6-2-1-3-7-15)9-4-12-22-19(24)17(27-20(22)25)14-16-8-5-13-26-16/h1-3,5-8,13-14H,4,9-12H2,(H,21,23)/b17-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYAJOKALWNNFG-VKAVYKQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide typically involves the following steps:
Formation of the Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a suitable amine with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then alkylated with chloroacetic acid, followed by cyclization to form the thiazolidinone ring.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a Knoevenagel condensation reaction, where the thiazolidinone is reacted with thiophene-2-carbaldehyde in the presence of a base to form the desired product.
Attachment of the Phenylethyl Group: The final step involves the attachment of the phenylethyl group through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Chemical Reactions Analysis
4-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antitumor, antimicrobial, and anti-inflammatory activities.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the synthesis of other complex molecules, potentially serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting antitumor activity. The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with proteins containing thiol groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations in analogous compounds include:
- Core modifications: Replacement of the thiophen-2-ylmethylene group with benzylidene (e.g., 4-methylbenzylidene in ) or prop-2-enoxyphenyl () alters electronic properties and lipophilicity.
- Side-chain differences : The N-(2-phenylethyl)butanamide group in the target compound contrasts with N-phenylpropanamide () or N-(4-methylthiazol-2-yl)butanamide (), impacting solubility and target affinity.
- Tautomerism : The 2-sulfanylidene group exists predominantly in the thione form, as evidenced by IR spectra lacking S–H stretches (~2500–2600 cm⁻¹) .
Spectral Characterization
- IR spectroscopy: The target compound’s C=S stretch (1247–1255 cm⁻¹) and absence of C=O bands (1663–1682 cm⁻¹) align with thione tautomers in related thiazolidinones .
- NMR: The Z-configuration at the 5-position is confirmed by coupling constants and NOE correlations, consistent with crystallographic data in analogues ().
Data Tables
Table 1: Structural and Spectral Comparison of Thiazolidinone Analogues
Key Research Findings
- Substituent impact : Thiophene-containing derivatives exhibit enhanced π-π stacking with biological targets compared to phenyl analogues, improving anticancer potency .
- Stereoelectronic effects : The Z-configuration at the 5-position optimizes binding to carbonic anhydrase isoforms, as shown in docking studies ().
- SAR insights : Bulky N-alkylamide groups (e.g., 2-phenylethyl) enhance metabolic stability but may reduce solubility, necessitating formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
